3-(1,1-Dioxidotetrahydrothiophen-2-yl)propanoic acid
Overview
Description
3-(1,1-Dioxidotetrahydrothiophen-2-yl)propanoic acid is a chemical compound with the molecular formula C7H12O4S and a molecular weight of 192.23 g/mol. This compound is characterized by the presence of a tetrahydrothiophene ring with a dioxido substituent and a propanoic acid group. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-Dioxidotetrahydrothiophen-2-yl)propanoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of stoichiometric azobisisobutyronitrile (AIBN) as a radical initiator, along with aqueous hypophosphorous acid (H3PO2) and triethylamine (Et3N) under reflux conditions in 1-propanol . This reaction yields the desired compound with moderate efficiency.
Industrial Production Methods
Industrial production of this compound involves bulk manufacturing processes that ensure high purity and yield. Companies like ChemScene offer custom synthesis and bulk manufacturing services for this compound .
Chemical Reactions Analysis
Types of Reactions
3-(1,1-Dioxidotetrahydrothiophen-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the dioxido group to a sulfide.
Substitution: The propanoic acid group can participate in esterification and amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alcohols and amines are used for esterification and amidation, respectively.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Esters and amides.
Scientific Research Applications
3-(1,1-Dioxidotetrahydrothiophen-2-yl)propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(1,1-Dioxidotetrahydrothiophen-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The dioxido group can participate in redox reactions, influencing cellular oxidative stress pathways. The propanoic acid group can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Tetrahydrothiophene-2-carboxylic acid: Similar structure but lacks the dioxido group.
3-(Tetrahydrothiophen-2-yl)propanoic acid: Similar structure but lacks the dioxido group.
Uniqueness
3-(1,1-Dioxidotetrahydrothiophen-2-yl)propanoic acid is unique due to the presence of the dioxido group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
3-(1,1-dioxothiolan-2-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4S/c8-7(9)4-3-6-2-1-5-12(6,10)11/h6H,1-5H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VACRNTLVZNQJDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(S(=O)(=O)C1)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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